molecular formula C17H19ClN2O3S B2516313 2-((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine CAS No. 1797187-95-1

2-((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine

Cat. No.: B2516313
CAS No.: 1797187-95-1
M. Wt: 366.86
InChI Key: SJIVURNIVTYHIO-UHFFFAOYSA-N
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Description

2-((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a complex organic compound that features a combination of a piperidine ring, a pyridine ring, and a chlorophenyl sulfonyl group

Mechanism of Action

Target of Action

Similar compounds have been known to targetCoagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately helps in the formation of a clot to prevent bleeding.

Pharmacokinetics

The compound is predicted to have good intestinal absorption and blood-brain barrier permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to form the sulfonyl piperidine intermediate. This intermediate is then coupled with 6-methylpyridine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

    Industry: The compound can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Chlorophenyl)sulfonyl)piperidine: Shares the piperidine and chlorophenyl sulfonyl groups but lacks the pyridine ring.

    6-Methylpyridine: Contains the pyridine ring with a methyl group but lacks the piperidine and chlorophenyl sulfonyl groups.

    4-Chlorobenzenesulfonyl chloride: Contains the chlorophenyl sulfonyl group but lacks the piperidine and pyridine rings.

Uniqueness

2-((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is unique due to its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-13-3-2-4-17(19-13)23-15-9-11-20(12-10-15)24(21,22)16-7-5-14(18)6-8-16/h2-8,15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIVURNIVTYHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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